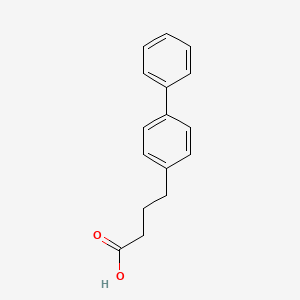

4-(4-Biphenylyl)butyric acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4-phenylphenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c17-16(18)8-4-5-13-9-11-15(12-10-13)14-6-2-1-3-7-14/h1-3,6-7,9-12H,4-5,8H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSFAQQLHYUBFKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30456672 | |

| Record name | 4-(4-BIPHENYLYL)BUTYRIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30456672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6057-60-9 | |

| Record name | [1,1′-Biphenyl]-4-butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6057-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-BIPHENYLYL)BUTYRIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30456672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-(4-Biphenylyl)butyric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-(4-Biphenylyl)butyric acid, a biphenyl derivative of butyric acid. This document includes key chemical data, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological activities, particularly in the realms of anti-inflammatory and anticancer research. The information is presented to support researchers and professionals in drug development and material science.

Core Chemical Properties

This compound, also known by its IUPAC name 4-(biphenyl-4-yl)butanoic acid, is a carboxylic acid featuring a biphenyl moiety. This structural characteristic imparts a degree of rigidity and hydrophobicity, influencing its physical and biological properties.

Quantitative Data Summary

The fundamental chemical and physical properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| IUPAC Name | 4-(biphenyl-4-yl)butanoic acid |

| Synonyms | 4-(4-Biphenyl)butanoic acid, 4-Biphenylbutyric acid |

| CAS Number | 6057-60-9 |

| Molecular Formula | C₁₆H₁₆O₂ |

| Molecular Weight | 240.30 g/mol |

| Appearance | White to off-white crystalline powder or solid |

| Melting Point | 118-119 °C (recrystallized from benzene) |

| Boiling Point | Approximately 414 °C at 760 mmHg (Predicted) |

| Solubility | Soluble in methanol, ethanol, diethyl ether, and benzene. Sparingly soluble in water.[1] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for its application in research and development. The following sections outline plausible and established protocols based on standard organic chemistry techniques.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves a two-step process: a Friedel-Crafts acylation followed by a reduction of the resulting ketone.

Step 1: Friedel-Crafts Acylation to Synthesize 4-(4-biphenylyl)-4-oxobutanoic acid

This initial step involves the reaction of biphenyl with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), in an inert solvent like chlorobenzene.[2]

-

Materials: Biphenyl, succinic anhydride, anhydrous aluminum chloride, chlorobenzene, 5% sodium hydroxide solution, 6N hydrochloric acid.

-

Procedure:

-

In a reaction vessel, suspend anhydrous aluminum chloride in chlorobenzene.

-

Gradually add a mixture of biphenyl and succinic anhydride to the suspension while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for several hours to ensure the completion of the reaction.

-

The reaction mixture is then quenched by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.

-

The resulting precipitate, 4-(4-biphenylyl)-4-oxobutanoic acid, is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent like ethanol.

-

Step 2: Reduction of 4-(4-biphenylyl)-4-oxobutanoic acid

The keto group of the intermediate is reduced to a methylene group to yield the final product. Two classical methods for this transformation are the Clemmensen reduction (acidic conditions) and the Wolff-Kishner reduction (basic conditions).[3][4][5][6][7]

-

Clemmensen Reduction Protocol: [3][5][8]

-

Materials: 4-(4-biphenylyl)-4-oxobutanoic acid, amalgamated zinc (Zn(Hg)), concentrated hydrochloric acid, toluene.

-

Procedure:

-

Prepare amalgamated zinc by treating zinc granules with a mercuric chloride solution.

-

To a flask containing the amalgamated zinc, add water, concentrated hydrochloric acid, and toluene.

-

Add 4-(4-biphenylyl)-4-oxobutanoic acid to the mixture.

-

Reflux the mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

After completion, the mixture is cooled, and the organic layer is separated. The aqueous layer is extracted with toluene or another suitable organic solvent.

-

The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield this compound.

-

-

-

Wolff-Kishner Reduction Protocol: [4][6][7][9][10]

-

Materials: 4-(4-biphenylyl)-4-oxobutanoic acid, hydrazine hydrate, potassium hydroxide, diethylene glycol.

-

Procedure:

-

In a flask equipped with a reflux condenser, dissolve 4-(4-biphenylyl)-4-oxobutanoic acid in diethylene glycol.

-

Add hydrazine hydrate and potassium hydroxide pellets to the solution.

-

Heat the mixture to a temperature that allows for the formation of the hydrazone, typically around 100-130 °C, for about an hour.

-

Increase the temperature to around 180-200 °C to facilitate the decomposition of the hydrazone and the evolution of nitrogen gas.

-

After the reaction is complete (cessation of gas evolution), the mixture is cooled and then acidified with hydrochloric acid.

-

The precipitated product is collected by filtration, washed with water, and can be purified by recrystallization.

-

-

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the biphenyl group, typically in the range of 7.3-7.7 ppm. The aliphatic protons of the butyric acid chain will appear as multiplets in the upfield region, generally between 1.9 and 2.7 ppm. The carboxylic acid proton will exhibit a broad singlet at a downfield chemical shift, usually above 10 ppm.

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons of the biphenyl moiety in the range of 125-141 ppm. The aliphatic carbons of the butyric acid chain will resonate at approximately 25-35 ppm, and the carbonyl carbon of the carboxylic acid will be observed further downfield, typically around 179 ppm.

-

-

Infrared (IR) Spectroscopy:

-

The FTIR spectrum will show a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid. A strong, sharp peak around 1700 cm⁻¹ is characteristic of the C=O stretching of the carbonyl group. Aromatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹, and C=C stretching bands for the aromatic rings will appear in the 1400-1600 cm⁻¹ region.[11][12][13]

-

-

Mass Spectrometry (MS):

-

Electron ionization mass spectrometry (EI-MS) is expected to show the molecular ion peak (M⁺) at m/z 240.3. Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the butyric acid side chain.

-

Potential Biological Activities and Signaling Pathways

While specific studies on this compound are limited, the biological activities of related biphenyl and butyric acid derivatives provide insights into its potential therapeutic applications.

Anti-inflammatory Activity

Butyric acid and its derivatives are known to possess anti-inflammatory properties.[14][15][16] A key mechanism involves the inhibition of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB). In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Butyrate derivatives can interfere with this pathway, potentially by inhibiting the degradation of IκB.[17]

Caption: Putative anti-inflammatory mechanism of this compound via NF-κB pathway inhibition.

Histone Deacetylase (HDAC) Inhibition

Many biphenyl derivatives have been investigated as inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression.[18][19][20][21][22] HDAC inhibitors can induce hyperacetylation of histones, leading to a more open chromatin structure and the transcription of tumor suppressor genes. This mechanism is a key strategy in the development of novel anticancer agents. While this compound itself lacks the typical zinc-binding group (like a hydroxamic acid) found in many potent HDAC inhibitors, its biphenyl scaffold could serve as a basis for the design of such inhibitors.

Caption: General mechanism of HDAC inhibition by biphenyl derivatives leading to tumor suppression.

Conclusion

This compound is a versatile chemical compound with well-defined physical and chemical properties. Its synthesis is achievable through established organic chemistry reactions, and its structure can be readily confirmed by standard analytical techniques. Based on the known activities of related compounds, it holds promise as a scaffold for the development of novel therapeutic agents, particularly in the areas of anti-inflammatory and anticancer research. This guide provides a solid foundation for researchers and drug development professionals interested in exploring the potential of this and similar biphenyl derivatives.

References

- 1. Page loading... [wap.guidechem.com]

- 2. US4621154A - Process for preparing 4-(4-biphenylyl)-4-oxo-butanoic acid - Google Patents [patents.google.com]

- 3. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 4. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 5. Clemmensen Reduction | Chem-Station Int. Ed. [en.chem-station.com]

- 6. organicreactions.org [organicreactions.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. researchgate.net [researchgate.net]

- 10. Wolff–Kishner (Reduction) [quimicaorganica.org]

- 11. researchgate.net [researchgate.net]

- 12. spectrabase.com [spectrabase.com]

- 13. 4-(4-Nitrophenyl)butyric acid [webbook.nist.gov]

- 14. Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. animalnutr-ansci.faculty.ucdavis.edu [animalnutr-ansci.faculty.ucdavis.edu]

- 16. Anti-inflammatory Effects of Supplemental Butyrate | Designs for Health [casi.org]

- 17. Butyrate Derivatives Exhibited Anti-Inflammatory Effects and Enhanced Intestinal Barrier Integrity in Porcine Cell Culture Models - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Discovery of novel biphenyl compounds bearing hydroxamic acid moiety as the first PD-L1/class I HDACs dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Biphenyl-4-yl-acrylohydroxamic acids: Identification of a novel indolyl-substituted HDAC inhibitor with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Novel biphenyl-based scaffold as potent and selective histone deacetylase 6 (HDAC6) inhibitors: Identification, development and pharmacological evaluation: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 21. Design, synthesis, and evaluation of biphenyl-4-yl-acrylohydroxamic acid derivatives as histone deacetylase (HDAC) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 4-(4-Biphenylyl)butyric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 4-(4-biphenylyl)butyric acid, a molecule of interest in medicinal chemistry. The guide details the prevalent synthetic routes, including the initial Friedel-Crafts acylation to form the intermediate γ-oxo-[1,1′-biphenyl]-4-butanoic acid (Fenbufen), followed by the reduction of the keto group. This document furnishes detailed experimental protocols, quantitative data, and visualizations of the chemical transformations and relevant biological pathways to support researchers in the fields of organic synthesis and drug development.

Core Synthesis Strategy: From Biphenyl to this compound

The most common and industrially scalable approach to synthesizing this compound involves a two-step process. The first step is the Friedel-Crafts acylation of biphenyl with succinic anhydride to produce 4-(4-biphenylyl)-4-oxobutanoic acid, a compound also known as Fenbufen. The second step involves the reduction of the ketone functional group of Fenbufen to yield the final product.

Step 1: Friedel-Crafts Acylation for the Synthesis of 4-(4-Biphenylyl)-4-oxobutanoic Acid (Fenbufen)

The Friedel-Crafts acylation of biphenyl with succinic anhydride is a well-established method for creating the carbon skeleton of the target molecule.[1] This reaction is catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃).[1] Variations in the solvent system have been explored to optimize reaction conditions, with a notable improvement being the replacement of the toxic and high-boiling point solvent nitrobenzene with 1,2-dichloroethane.

Reaction Scheme:

Caption: Friedel-Crafts acylation of biphenyl and succinic anhydride.

Experimental Protocols:

Two detailed protocols for the synthesis of Fenbufen are presented below. Protocol B, utilizing 1,2-dichloroethane, is an improved method offering higher efficiency and safety.

Protocol A: Synthesis in Nitrobenzene

While historically used, nitrobenzene is a toxic solvent with a high boiling point, making its removal and recovery challenging.

Protocol B: Improved Synthesis in 1,2-Dichloroethane

This method provides a more convenient and efficient synthesis with a higher yield and easier solvent recovery.

| Parameter | Protocol A (Nitrobenzene) | Protocol B (1,2-Dichloroethane) |

| Biphenyl | 10 g (64.8 mmol) | 10 g (64.8 mmol) |

| Succinic Anhydride | 7.78 g (77.7 mmol) | 7.78 g (77.7 mmol) |

| Anhydrous AlCl₃ | 20.73 g (155.5 mmol) | 20.73 g (155.5 mmol) |

| Solvent | Nitrobenzene | 1,2-Dichloroethane (32.42 mL) |

| Temperature | 5-10°C, then 10-15°C | 5-10°C, then 10-15°C |

| Reaction Time | 4-6 days | 90 minutes |

| Yield (Crude) | Not specified | 97% |

| Yield (Purified) | Not specified | 91% |

Detailed Methodology for Protocol B:

-

To a suspension of anhydrous AlCl₃ in 1,2-dichloroethane, add a powdered mixture of biphenyl and succinic anhydride at a temperature of 5-10°C.

-

Stir the resulting mixture at 10-15°C for 90 minutes.

-

Carefully quench the reaction by adding a mixture of concentrated HCl and water.

-

Remove the 1,2-dichloroethane by distillation.

-

Filter the remaining mixture and air-dry the pale brown residue.

-

Dissolve the crude product in a hot 1N sodium carbonate solution and filter to remove any insoluble impurities.

-

Cool the filtrate and acidify with HCl to precipitate the product.

-

Filter the solid, wash with water until the pH is neutral, and dry to obtain 4-(4-biphenylyl)-4-oxobutanoic acid.

Step 2: Reduction of the Ketone to Yield this compound

The carbonyl group of 4-(4-biphenylyl)-4-oxobutanoic acid can be reduced to a methylene group to yield the final product. Several methods are effective for this transformation, including the Clemmensen reduction, the Wolff-Kishner reduction, and catalytic hydrogenation.

Reaction Scheme:

Caption: Reduction of the keto-acid intermediate.

Experimental Protocols:

Protocol C: Clemmensen Reduction

The Clemmensen reduction is effective for reducing aryl-alkyl ketones that are stable in strongly acidic conditions.[2][3][4][5] The following is a general procedure adapted from the reduction of a similar substrate, β-benzoylpropionic acid.[6]

Detailed Methodology:

-

Prepare amalgamated zinc by stirring mossy zinc with a solution of mercuric chloride in water and concentrated HCl.

-

Decant the solution and add water, concentrated HCl, toluene, and 4-(4-biphenylyl)-4-oxobutanoic acid to the amalgamated zinc.

-

Heat the mixture to a vigorous reflux for 24-30 hours. Periodically add more concentrated HCl during the reflux.

-

After cooling, separate the organic and aqueous layers.

-

Extract the aqueous layer with a suitable organic solvent such as ether.

-

Combine the organic layers, wash with water, and dry over an anhydrous salt (e.g., calcium chloride).

-

Remove the solvent under reduced pressure and purify the resulting this compound by vacuum distillation or crystallization.

Protocol D: Catalytic Hydrogenation

Catalytic hydrogenation offers a milder alternative to the Clemmensen reduction.[7][8][9][10] A procedure analogous to the hydrogenation of a structurally related fluorinated compound can be employed.[11]

Detailed Methodology:

-

Dissolve 4-(4-biphenylyl)-4-oxobutanoic acid in a suitable solvent such as acetic acid.

-

Add a catalyst, for example, 5% palladium on barium sulfate or palladium on carbon.

-

Introduce a catalytic amount of a strong acid like perchloric acid.

-

Hydrogenate the mixture in a Parr autoclave under hydrogen pressure (e.g., 5 atmospheres) at room temperature until the theoretical amount of hydrogen is consumed.

-

Filter off the catalyst and remove the solvent from the filtrate under reduced pressure.

-

Purify the crude product by recrystallization.

| Parameter | Protocol C (Clemmensen) | Protocol D (Catalytic Hydrogenation) |

| Reducing Agent | Amalgamated Zinc (Zn(Hg)) | Hydrogen Gas (H₂) |

| Catalyst | - | Palladium on a support (e.g., Pd/BaSO₄) |

| Solvent | Toluene, Water, Conc. HCl | Acetic Acid |

| Conditions | Vigorous reflux (24-30 hours) | Room temperature, 5 atm H₂ |

| Key Considerations | Substrate must be acid-stable. | Requires specialized high-pressure equipment. |

Biological Context: Metabolic Activation and Mechanism of Action

4-(4-Biphenylyl)-4-oxobutanoic acid (Fenbufen) is a prodrug that undergoes metabolic transformation to its active form, 4-biphenylacetic acid (BPAA).[1][12][13] This active metabolite is a potent non-steroidal anti-inflammatory drug (NSAID) that exerts its therapeutic effects by inhibiting cyclooxygenase (COX) enzymes.[1][12]

The inhibition of COX-1 and COX-2 prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[12][13]

Caption: Metabolic activation of Fenbufen and its mechanism of action.

Physicochemical and Spectroscopic Data

The following table summarizes key physicochemical and spectroscopic data for the intermediate, 4-(4-biphenylyl)-4-oxobutanoic acid (Fenbufen).

| Property | Value |

| Molecular Formula | C₁₆H₁₄O₃ |

| Molar Mass | 254.28 g/mol |

| Melting Point | 183-185 °C |

| **IR (KBr, cm⁻¹) ** | 3032, 2920, 1710 (C=O, acid), 1670 (C=O, ketone) |

| ¹H NMR (δ, ppm) | 2.62 (t, 2H), 3.29 (t, 2H), 7.2-8.08 (m, 9H) |

| ¹³C NMR (δ, ppm) | 27.89, 33.13, 127.0, 127.1, 128.2, 128.4, 128.6, 135.3, 139.0, 144.6, 174.0, 198.0 |

| Mass Spectrum (m/z) | 254 (M⁺), 181, 152 |

This guide provides a foundational understanding of the synthesis and biological relevance of this compound. The detailed protocols and compiled data serve as a valuable resource for chemists and pharmacologists engaged in the development of novel therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 3. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 4. Clemmensen Reduction | Chem-Station Int. Ed. [en.chem-station.com]

- 5. Clemmensen Reduction [organic-chemistry.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. tcichemicals.com [tcichemicals.com]

- 8. mdpi.com [mdpi.com]

- 9. Catalytic hydrogenation of olefins by a multifunctional molybdenum-sulfur complex - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sylzyhg.com [sylzyhg.com]

- 11. prepchem.com [prepchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Core Mechanism of Action of 4-(4-Biphenylyl)butyric Acid

Disclaimer: Scientific literature on the specific mechanism of action for 4-(4-Biphenylyl)butyric acid is exceptionally limited. This guide addresses the available information for this compound and provides a comprehensive overview of the well-researched, structurally similar analog, 4-phenylbutyric acid (4-PBA), to offer insights into potential mechanisms. It is crucial to note that while structurally related, the biological activities of 4-PBA may not be directly extrapolated to this compound.

This compound: Current State of Knowledge

Targeted searches for the biological activities of this compound (CAS 6057-60-9) have yielded minimal specific data regarding its mechanism of action as an independent agent. The primary citation for a potential biological role appears in patent literature, where it is listed as a chemical component used in the synthesis of more complex molecules.

Specifically, "4-([1,1'-biphenyl]-4-yl) butanoic acid" is mentioned as a constituent of certain peptides designed to act as antagonists to the growth hormone receptor (GhR). In this context, it forms part of a larger molecular structure, and its individual contribution to the overall mechanism of action is not detailed.

A study on a related compound, 4-(p-biphenylyl)-3-hydroxybutyric acid, has indicated anti-inflammatory properties, suggesting a potential area of activity for this class of molecules.[1] However, without direct experimental evidence, the mechanism of action for this compound remains largely uncharacterized in the public domain.

4-Phenylbutyric Acid (4-PBA): A Structurally Related Analog with Well-Defined Mechanisms

Given the scarcity of data on this compound, this guide will now focus on the extensively studied analog, 4-phenylbutyric acid (4-PBA). 4-PBA differs from the target compound by the absence of a second phenyl ring. It is an FDA-approved drug and is recognized primarily for two core mechanisms of action: its role as a chemical chaperone in alleviating endoplasmic reticulum (ER) stress and its function as a histone deacetylase (HDAC) inhibitor.[2][3]

A primary mechanism of 4-PBA is its function as a chemical chaperone that mitigates endoplasmic reticulum (ER) stress.[2][4] ER stress occurs when the load of unfolded or misfolded proteins in the ER lumen exceeds its folding capacity, triggering the Unfolded Protein Response (UPR).[4][5] The UPR is a signaling network initiated by three main sensors: PERK, IRE1α, and ATF6, which are normally kept inactive by the chaperone BiP (also known as GRP78).[4][5]

4-PBA is thought to facilitate protein folding and reduce the aggregation of misfolded proteins, thereby decreasing the burden on the ER and suppressing the UPR.[4][6] This action has been shown to protect cells from ER stress-induced apoptosis and inflammation.[4][5][7]

Signaling Pathway: 4-PBA in the Unfolded Protein Response (UPR)

4-PBA also functions as a pan-inhibitor of histone deacetylases (HDACs).[8][9] HDACs are enzymes that remove acetyl groups from histone proteins, leading to a more condensed chromatin structure and generally repressing gene transcription. By inhibiting HDACs, 4-PBA promotes histone acetylation, which relaxes chromatin and can lead to the transcriptional activation of various genes.[8] This mechanism is central to its anti-cancer effects, where it can induce cell cycle arrest, differentiation, and apoptosis in tumor cells.[8][9]

Logical Flow: 4-PBA as an HDAC Inhibitor

References

- 1. Anti-inflammatory and related properties of 4-(p-biphenylyl)-3-hydroxybutyric acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The effects of 4-Phenylbutyric acid on ER stress during mouse tooth development [frontiersin.org]

- 3. 4-Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen-induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Phenylbutyric Acid Reduces Endoplasmic Reticulum Stress in Chondrocytes That Is Caused by Loss of the Protein Disulfide Isomerase ERp57 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression [frontiersin.org]

- 6. 4-Phenylbutyric acid reduces endoplasmic reticulum stress, trypsin activation, and acinar cell apoptosis while increasing secretion in rat pancreatic acini - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4‐Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen‐induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-phenylbutyric acid promotes migration of gastric cancer cells by histone deacetylase inhibition-mediated IL-8 upregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phenylbutyrate—a pan-HDAC inhibitor—suppresses proliferation of glioblastoma LN-229 cell line - PMC [pmc.ncbi.nlm.nih.gov]

4-(4-Biphenylyl)butyric Acid: A Technical Guide to DMSO Solubility

For Researchers, Scientists, and Drug Development Professionals

Quantitative Solubility Data

A definitive quantitative value for the solubility of 4-(4-Biphenylyl)butyric acid in DMSO has not been identified in a comprehensive review of scientific literature, chemical supplier databases, and regulatory filings. The lack of a published value necessitates experimental determination for applications requiring precise concentrations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₆O₂ | N/A |

| Molecular Weight | 240.30 g/mol | N/A |

| Melting Point | 118 - 123 °C | [1] |

| Boiling Point | 325 - 327 °C | [1] |

| Appearance | Off-white powder/solid | [1] |

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following experimental protocol, based on the saturation shake-flask method, is recommended.

Objective: To determine the equilibrium solubility of this compound in DMSO at a specified temperature.

Materials:

-

This compound (high purity)

-

Anhydrous DMSO (analytical grade)

-

Thermostatically controlled shaker or incubator

-

Calibrated analytical balance

-

Micro-pipettes

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Volumetric flasks and other standard laboratory glassware

-

Syringe filters (e.g., 0.22 µm PTFE)

Methodology:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of DMSO in a sealed vial. The excess solid should be clearly visible.

-

Equilibration: Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant. To avoid precipitation, immediately dilute the aliquot with a known volume of a suitable solvent in which the compound is freely soluble (this may be DMSO itself or another solvent compatible with the analytical method).

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. The result can be expressed in various units, such as mg/mL or mol/L.

Figure 1. Experimental workflow for determining the solubility of this compound in DMSO.

Qualitative Solubility and Inferred Use

While quantitative data is scarce, the frequent use of DMSO as a solvent for biphenyl carboxylic acid derivatives in various experimental settings, such as for creating stock solutions for biological assays and NMR studies, suggests that this compound has appreciable solubility in DMSO for these purposes.[2][3] For many in vitro assays, compounds are often dissolved in DMSO at concentrations ranging from 1 to 10 mM.

Hypothetical Signaling Pathway Involvement

Compounds with a biphenyl structure are investigated for their potential to modulate various signaling pathways. The following diagram illustrates a hypothetical pathway where a biphenyl carboxylic acid derivative could act as a ligand for a nuclear receptor, influencing gene transcription. This is a generalized representation and not specific to this compound.

Figure 2. Hypothetical signaling pathway for a biphenyl carboxylic acid derivative.

References

In-Depth Technical Guide: Spectroscopic Data of 4-(4-Biphenylyl)butyric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 4-(4-Biphenylyl)butyric acid, a biphenyl derivative with potential applications in medicinal chemistry, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and matrix metalloproteinase (MMP) inhibitors. Due to the limited availability of published, comprehensive spectral data for this specific compound, this guide synthesizes expected spectral characteristics based on the known properties of its constituent chemical moieties and provides generalized experimental protocols for obtaining the necessary data.

Chemical Structure and Properties

IUPAC Name: 4-(Biphenyl-4-yl)butanoic acid Molecular Formula: C₁₆H₁₆O₂ Molecular Weight: 240.30 g/mol CAS Number: 6057-60-9

Structure:

Caption: Chemical structure of this compound.

Spectroscopic Data Summary

¹H NMR Spectroscopy Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~12.0 | Singlet (broad) | 1H | -COOH |

| 7.60 - 7.30 | Multiplet | 9H | Aromatic protons |

| ~2.70 | Triplet | 2H | -CH₂-Ar |

| ~2.40 | Triplet | 2H | -CH₂-COOH |

| ~2.00 | Multiplet | 2H | -CH₂-CH₂-CH₂- |

¹³C NMR Spectroscopy Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~179 | -COOH |

| 141 - 127 | Aromatic carbons |

| ~35 | -CH₂-Ar |

| ~33 | -CH₂-COOH |

| ~26 | -CH₂-CH₂-CH₂- |

Infrared (IR) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad | O-H stretch (carboxylic acid) |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 2950 - 2850 | Medium | C-H stretch (aliphatic) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| 1600, 1480, 1400 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1250 | Medium | C-O stretch |

| ~920 | Broad | O-H bend (out-of-plane) |

| 850 - 800 | Strong | C-H bend (para-disubstituted ring) |

Mass Spectrometry (MS) Data (Predicted)

| m/z | Interpretation |

| 240 | [M]⁺ (Molecular ion) |

| 223 | [M - OH]⁺ |

| 212 | [M - CO]⁺ |

| 195 | [M - COOH]⁺ |

| 167 | [Biphenyl-CH₂CH₂]⁺ |

| 152 | [Biphenyl]⁺ |

UV-Vis Spectroscopy Data (Predicted)

| λmax (nm) | Molar Absorptivity (ε) | Solvent |

| ~250-260 | High | Ethanol or Methanol |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

Synthesis of this compound

A common synthetic route to this compound involves the Friedel-Crafts acylation of biphenyl with succinic anhydride, followed by a reduction of the resulting keto-acid.

Caption: Synthetic pathway for this compound.

Protocol:

-

Friedel-Crafts Acylation: To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane), a mixture of biphenyl and succinic anhydride is added portion-wise at a controlled temperature (typically 0-5 °C). The reaction mixture is then stirred at room temperature for several hours.

-

Work-up: The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The resulting solid is filtered, washed with water, and then dissolved in a sodium bicarbonate solution. The solution is filtered to remove any insoluble impurities, and the filtrate is acidified with hydrochloric acid to precipitate the keto-acid.

-

Reduction: The 4-(4-biphenylyl)-4-oxobutanoic acid is then reduced.

-

Clemmensen Reduction: The keto-acid is refluxed with amalgamated zinc and concentrated hydrochloric acid.

-

Wolff-Kishner Reduction: The keto-acid is heated with hydrazine hydrate and a strong base (e.g., potassium hydroxide) in a high-boiling solvent like diethylene glycol.

-

-

Purification: The final product, this compound, is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

NMR Spectroscopy

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer. Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard. Data Acquisition:

-

¹H NMR: Standard proton NMR spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: Proton-decoupled carbon NMR spectra are acquired. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer. Sample Preparation:

-

KBr Pellet: A small amount of the solid sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

-

ATR (Attenuated Total Reflectance): A small amount of the solid sample is placed directly on the ATR crystal. Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Mass Spectrometry

Instrumentation: A mass spectrometer, for example, one equipped with an Electron Ionization (EI) source. Sample Introduction: The sample can be introduced directly via a solid probe or, if derivatized (e.g., to its methyl ester), via Gas Chromatography (GC-MS). Data Acquisition: The mass spectrum is recorded over a suitable mass range (e.g., m/z 50-500).

UV-Vis Spectroscopy

Instrumentation: A UV-Vis spectrophotometer. Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). A blank solution containing only the solvent is also prepared. Data Acquisition: The absorbance spectrum is recorded over a wavelength range of approximately 200-400 nm.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a synthesized compound like this compound.

Caption: Workflow for spectroscopic characterization.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound and the methodologies to obtain them. For definitive data, experimental acquisition and analysis are essential.

An In-depth Technical Guide to 4-(4-Biphenylyl)butyric Acid

CAS Number: 6057-60-9

This technical guide provides a comprehensive overview of 4-(4-Biphenylyl)butyric acid, a molecule of interest to researchers and professionals in drug development. This document details its chemical properties, synthesis, and potential biological activities, with a focus on experimental data and methodologies.

Chemical and Physical Properties

This compound is a carboxylic acid derivative characterized by a biphenyl group attached to a butyric acid chain. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 6057-60-9 | [1] |

| Molecular Formula | C₁₆H₁₆O₂ | [1] |

| Molecular Weight | 240.30 g/mol | [2] |

| Appearance | White powder | [1] |

| Purity | Typically ≥98% | [1][2] |

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving a Friedel-Crafts acylation followed by a reduction reaction.

Step 1: Friedel-Crafts Acylation to produce 4-(4-biphenylyl)-4-oxobutanoic acid

This initial step involves the reaction of biphenyl with succinic anhydride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride, in a suitable solvent like chlorobenzene. This reaction is a well-established method for the synthesis of aryl-oxo-alkanoic acids.

Experimental Protocol: Friedel-Crafts Acylation

-

Reactants: Biphenyl, succinic anhydride, anhydrous aluminum chloride.

-

Solvent: Chlorobenzene.

-

Procedure:

-

Dissolve biphenyl and succinic anhydride in chlorobenzene.

-

Add anhydrous aluminum chloride to the solution.

-

Heat and stir the reaction mixture.

-

-

Work-up:

-

Cool the reaction mixture.

-

Decompose the aluminum chloride complex by adding a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., dichloromethane).

-

Combine the organic extracts and wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

-

The crude product, 4-(4-biphenylyl)-4-oxobutanoic acid, can be purified by recrystallization.

-

A visual representation of this synthetic workflow is provided below.

Step 2: Reduction of 4-(4-biphenylyl)-4-oxobutanoic acid

The ketone group in 4-(4-biphenylyl)-4-oxobutanoic acid is reduced to a methylene group to yield the final product. Standard reduction methods such as the Clemmensen reduction or the Wolff-Kishner reduction are suitable for this transformation.

Experimental Protocol: Clemmensen Reduction

-

Reactants: 4-(4-biphenylyl)-4-oxobutanoic acid, zinc amalgam (Zn(Hg)), concentrated hydrochloric acid (HCl).

-

Procedure:

-

Reflux the starting material with amalgamated zinc and concentrated hydrochloric acid.

-

The reaction progress can be monitored by thin-layer chromatography.

-

-

Work-up:

-

After completion, the reaction mixture is cooled and the product is extracted with a suitable organic solvent.

-

The organic layer is washed, dried, and the solvent is evaporated to yield the crude product.

-

Purification can be achieved by recrystallization.

-

Experimental Protocol: Wolff-Kishner Reduction

-

Reactants: 4-(4-biphenylyl)-4-oxobutanoic acid, hydrazine hydrate, a strong base (e.g., potassium hydroxide or sodium ethoxide).

-

Solvent: A high-boiling point solvent such as ethylene glycol.

-

Procedure:

-

Heat the ketone with hydrazine hydrate and a base in a high-boiling solvent.

-

The intermediate hydrazone is formed and subsequently reduced at high temperatures.

-

-

Work-up:

-

The reaction mixture is cooled, diluted with water, and acidified.

-

The product is then extracted, washed, dried, and purified.

-

Potential Biological Activities and Mechanisms of Action

While direct and extensive research on the biological activities of this compound is limited, valuable insights can be drawn from studies on structurally related compounds, particularly 4-phenylbutyric acid (4-PBA) and butyric acid. These compounds are known to exhibit activities as chemical chaperones, inhibitors of endoplasmic reticulum (ER) stress, and histone deacetylase (HDAC) inhibitors.

Endoplasmic Reticulum (ER) Stress Inhibition

4-PBA is a well-documented chemical chaperone that alleviates ER stress.[3][4][5][6][7] ER stress is implicated in a variety of diseases, and its inhibition is a promising therapeutic strategy. 4-PBA has been shown to suppress the unfolded protein response (UPR), a signaling pathway activated by the accumulation of misfolded proteins in the ER.[4] This includes the downregulation of key ER stress markers such as GRP78, PERK, p-eIF2α, ATF4, and CHOP.[7]

Anti-inflammatory Effects

The anti-inflammatory properties of 4-PBA are linked to its ability to inhibit the activation of the NF-κB signaling pathway.[3] It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[5] A study on a related compound, 4-(p-biphenylyl)-3-hydroxybutyric acid, also demonstrated anti-inflammatory properties.[8]

Histone Deacetylase (HDAC) Inhibition

Butyric acid and its derivatives, including 4-PBA, are known to act as HDAC inhibitors.[9] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. By inhibiting HDACs, these compounds can lead to the hyperacetylation of histones, which is generally associated with transcriptional activation. This mechanism is thought to contribute to their anti-cancer effects, including the induction of cell cycle arrest and apoptosis in cancer cells.[10] However, it has been suggested that the neuroprotective effects of 4-PBA may be more attributable to its chemical chaperone activity rather than HDAC inhibition.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Some studies suggest that butyrate and 4-PBA can act as agonists for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARγ.[11][12] PPARs are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation. Activation of PPARs is a therapeutic target for metabolic diseases and some inflammatory conditions.

The potential signaling pathways influenced by this compound, based on the activities of its analogs, are depicted in the following diagram.

Quantitative Data on Biological Activity

Quantitative data on the biological activity of this compound is not extensively available in the public domain. However, data from studies on 4-PBA can provide an initial indication of the potential potency. For instance, in studies on human gastric cancer cells, 4-PBA demonstrated a dose- and time-dependent inhibition of cell growth.

| Cell Line | Treatment Duration | IC₅₀ (µmol/L) | Effect |

| MGC-803 (gastric cancer) | 24, 48, 72, 96 h | Not explicitly stated, but significant inhibition observed at 5-60 µmol/L | Inhibition of cell proliferation |

| SGC-7901 (gastric cancer) | 24, 48, 72, 96 h | Not explicitly stated, but significant inhibition observed at 5-60 µmol/L | Inhibition of cell proliferation |

Data for 4-phenylbutyric acid (PBA) from a study on human gastric cancer cells.[10]

Conclusion

This compound is a compound with a clear synthetic route and a range of potential biological activities inferred from its structural analogs. Its potential as an ER stress inhibitor, anti-inflammatory agent, HDAC inhibitor, and PPAR agonist makes it a molecule of significant interest for further investigation in drug discovery and development. Future research should focus on direct experimental validation of these activities for this compound and the determination of its specific quantitative bioactivity to fully elucidate its therapeutic potential.

References

- 1. 4-Phenyl Butyric Acid (4-PBA) Suppresses Neutrophil Recruitment in a Murine Model of Acute Perinatal Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. gsartor.org [gsartor.org]

- 3. Frontiers | Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression [frontiersin.org]

- 4. Suppression of endoplasmic reticulum stress by 4-PBA enhanced atherosclerotic plaque stability via up-regulating CLOCK expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-PBA inhibits LPS-induced inflammation through regulating ER stress and autophagy in acute lung injury models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4‐Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen‐induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Phenylbutyrate Prevents Endoplasmic Reticulum Stress-Mediated Apoptosis Induced by Heatstroke in the Intestines of Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 9. Butyrate Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Growth inhibitory effect of 4-phenyl butyric acid on human gastric cancer cells is associated with cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. 4-phenylbutyric acid promotes hepatocellular carcinoma via initiating cancer stem cells through activation of PPAR-α - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 4-(4-Biphenylyl)butyric Acid Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Derivatives of 4-(4-biphenylyl)butyric acid, a class of compounds characterized by a biphenyl group linked to a butyric acid moiety, have emerged as a significant area of interest in pharmacological research. These molecules have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antihypertensive effects. This technical guide provides a comprehensive overview of the current understanding of the biological activities of these derivatives, with a focus on their mechanisms of action, quantitative data, and the experimental methodologies used for their evaluation.

Anti-inflammatory Properties

One of the most well-documented activities of this compound derivatives is their anti-inflammatory effect. Research has shown that these compounds can modulate the inflammatory response through various mechanisms. For instance, 4-(p-biphenylyl)-3-hydroxybutyric acid has been investigated for its anti-inflammatory and related properties.[1] The anti-inflammatory actions of butyric acid derivatives, in general, are attributed to their ability to inhibit histone deacetylase (HDAC), which plays a crucial role in regulating gene expression involved in inflammation.[2]

A key signaling pathway implicated in the anti-inflammatory effects of some butyric acid derivatives involves the suppression of neutrophil recruitment. For example, 4-phenyl butyric acid (4-PBA) has been shown to suppress the perinatal neutrophil recruitment cascade. This is achieved through the inositol-requiring enzyme (IRE)-1α/extracellular signal-regulated kinase (ERK) 1/2 signaling pathway.[3] By inhibiting this pathway, 4-PBA limits excessive neutrophil infiltration into inflamed tissues, thereby reducing the inflammatory response.[3]

Signaling Pathway of 4-PBA in Suppressing Neutrophil Recruitment

Anticancer Activity

The potential of butyric acid derivatives as anticancer agents is another area of intensive investigation. Their primary mechanism of action in cancer cells is the induction of apoptosis (programmed cell death) and inhibition of cell proliferation.[4][5] Butyric acid and its derivatives are known to act as histone deacetylase (HDAC) inhibitors.[2][6] HDACs are enzymes that play a critical role in chromatin remodeling and gene expression. By inhibiting HDACs, butyrate derivatives can lead to the hyperacetylation of histones, which in turn alters the expression of genes involved in cell cycle arrest, differentiation, and apoptosis.[6]

Specifically, some derivatives have been shown to cause G0/G1 and G2/M phase arrest in the cell cycle and significantly activate caspase-3, a key executioner enzyme in apoptosis.[5] The anticancer effects of butyrate are also mediated through the activation of cell-surface G-protein coupled receptors (GPCRs) such as GPR41, GPR43, and GPR109A.[7]

General Anticancer Mechanism of Butyrate Derivatives

Antihypertensive Activity

Certain derivatives of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid, which share the biphenyl scaffold, have been synthesized and evaluated as angiotensin-II receptor antagonists.[8] Angiotensin II is a potent vasoconstrictor, and blocking its receptor leads to vasodilation and a reduction in blood pressure. These derivatives have shown significant antihypertensive potential, with some compounds exhibiting a more potent effect than the parent drug, valsartan.[8]

Quantitative Data on Biological Activity

The following table summarizes some of the available quantitative data for various butyric acid derivatives, highlighting their potency in different biological assays.

| Compound/Derivative | Assay | Target/Cell Line | Activity (IC50/MIC) | Reference |

| Ethyl 4-biphenyl carboxylate | Antifungal | Candida albicans, Candida tropicalis | MIC: 512-1024 μg/mL | [9] |

| Decanoyl 4-biphenyl carboxylate | Antifungal | Candida spp. | MIC: 512 μg/mL | [9] |

| Tributyrin | Cytotoxicity | HCT116 (Colorectal Carcinoma) | Low IC50 at 24h | [5] |

| Indole-3-butyric acid | Cytotoxicity | HCT116 (Colorectal Carcinoma) | Low IC50 at 24h | [5] |

| N-(4-chlorophenyl)-4-phenylbutanamide | HDAC6 Inhibition | - | IC50: 48.85–75.62 nM | [10] |

| Suberoylanilide hydroxamic acid (SAHA) | HDAC6 Inhibition | - | IC50: 91.73 nM | [10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the biological activities of these compounds.

Carrageenan-Induced Paw Edema Assay

This in vivo assay is a standard method for evaluating the anti-inflammatory activity of compounds.

Experimental Workflow

The protocol typically involves the following steps:

-

Animal Model: Rats are commonly used for this assay.

-

Compound Administration: The test compounds, such as poly(oxyethylene) derivatives of ibuprofen, are administered orally at a specific dose.[11]

-

Induction of Inflammation: A solution of carrageenan is injected into the subplantar region of the rat's hind paw to induce localized edema.

-

Measurement of Edema: The volume of the paw is measured at various time points after the carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

In Vitro Cytotoxicity and Apoptosis Assays

These assays are fundamental for determining the anticancer potential of compounds.

Experimental Workflow

References

- 1. Anti-inflammatory and related properties of 4-(p-biphenylyl)-3-hydroxybutyric acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Phenyl Butyric Acid (4-PBA) Suppresses Neutrophil Recruitment in a Murine Model of Acute Perinatal Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Derivatives of butyric acid as potential anti-neoplastic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Vitro Evaluation of Apoptotic Induction of Butyric Acid Derivatives in Colorectal Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Role of butyric acid and its derivatives in the treatment of colorectal cancer and hemoglobinopathies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Butyrate as a promising therapeutic target in cancer: From pathogenesis to clinic (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. jocpr.com [jocpr.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and pharmacological evaluation of poly(oxyethylene) derivatives of 4-isobutylphenyl-2-propionic acid (ibuprofen) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(4-Biphenylyl)butyric Acid and its Closely Related Analogue, 4-Phenylbutyric Acid

Disclaimer: A comprehensive literature review for 4-(4-Biphenylyl)butyric acid reveals a significant scarcity of in-depth biological data, including quantitative metrics (e.g., IC50, Ki), detailed experimental protocols, and defined signaling pathways. The available information is largely limited to its chemical properties and synthesis. However, extensive research has been conducted on the structurally similar compound, 4-Phenylbutyric acid (4-PBA) . This guide will therefore focus on the rich dataset available for 4-PBA as a surrogate, which may provide insights into the potential biological activities of this compound.

This compound: A Brief Overview

This compound (CAS No: 6057-60-9) is a carboxylic acid derivative with a biphenyl moiety.[1][2][3] Its chemical formula is C16H16O2, and it has a molecular weight of 240.30 g/mol .[1][2] While specific biological activities are not well-documented in publicly available literature, the broader class of biphenyl butyric acid derivatives has been noted for potential inhibitory effects on matrix metalloproteinases.

4-Phenylbutyric Acid (4-PBA): A Detailed Technical Review

4-Phenylbutyric acid (4-PBA) is a low molecular weight fatty acid that has been extensively studied for its role as a chemical chaperone and histone deacetylase (HDAC) inhibitor.[4] It is known to alleviate endoplasmic reticulum (ER) stress and has shown therapeutic potential in a variety of disease models.[4][5]

Quantitative Biological Data

The following table summarizes key quantitative data for the biological activities of 4-PBA.

| Target/Assay | Cell Line/System | Parameter | Value | Reference |

| Endoplasmic Reticulum (ER) Stress | Human Periodontal Ligament Stem Cells | GRP78, PERK, ATF4, CHOP mRNA downregulation | 5 mM | [4] |

| Pro-inflammatory Cytokine Secretion | Human Periodontal Ligament Stem Cells | TNF-α, IL-1β, IL-6 reduction | 5 mM | [4] |

| Cardiac Contractility (Amplitude of Contraction) | Septic Rats | SS% | 4.64 ± 1.88% | [6] |

| Cardiac Injury Marker (Troponin-T) | Septic Rats | Reduction in serum levels | Not specified | [6] |

| Neutrophil Transmigration | Murine Model | Inhibition | Not specified | [5] |

Experimental Protocols

-

Cell Culture: H-PDLSCs are cultured in a standard growth medium. To simulate an inflammatory microenvironment, cells are treated with lipopolysaccharide (LPS).

-

4-PBA Treatment: A 5 mM solution of 4-PBA is added to the cell culture medium.

-

Gene Expression Analysis: After a 7-day incubation period, total RNA is extracted from the cells. The expression levels of ER stress-associated genes (GRP78, PERK, ATF4, and CHOP) are quantified using real-time quantitative polymerase chain reaction (RT-qPCR).[4]

-

Cytokine Analysis: The concentrations of pro-inflammatory cytokines (TNF-α, IL-1β, and IL-6) in the cell culture supernatant are measured using enzyme-linked immunosorbent assay (ELISA).[4]

-

Animal Model: Sepsis is induced in Sprague-Dawley rats via cecal ligation and puncture (CLP).

-

4-PBA Administration: 4-PBA is administered to the septic rats.

-

Measurement of Myocardial Contractility: Cardiomyocyte contractility is assessed by measuring parameters such as the amplitude of contraction (SS%), time to peak contraction, and time to 50% relaxation.[6]

-

Biochemical Analysis: Serum levels of cardiac troponin-T (TnT), a biomarker for cardiac injury, are measured.[6]

-

Animal Model: An acute perinatal inflammation model is established in mice.

-

Intravital Microscopy (IVM): The effect of 4-PBA on neutrophil recruitment is observed in real-time using fetal intravital microscopy.[5]

-

In Vitro Transmigration Assay: The ability of neutrophils to transmigrate through an endothelial cell layer is assessed in the presence or absence of 4-PBA.[5]

-

Signaling Pathway Analysis: The phosphorylation status of key proteins in the inositol-requiring enzyme (IRE)-1α/extracellular signal-regulated kinase (ERK) 1/2 signaling pathway is determined by Western blotting in both neutrophils and endothelial cells.[5]

Signaling Pathways Modulated by 4-PBA

4-PBA is known to modulate several key signaling pathways involved in inflammation and cellular stress.

Under inflammatory conditions, the transcription factor NF-κB is activated, leading to the expression of pro-inflammatory genes. 4-PBA has been shown to suppress the activation of the NF-κB pathway, thereby reducing the production of inflammatory cytokines.[4]

References

- 1. This compound | 6057-60-9 [chemicalbook.com]

- 2. chondrex.com [chondrex.com]

- 3. scbt.com [scbt.com]

- 4. Whole-body pharmacokinetics of HDAC inhibitor drugs, butyric acid, valproic acid and 4-phenylbutyric acid measured with carbon-11 labeled analogs by PET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 4-Phenyl Butyric Acid (4-PBA) Suppresses Neutrophil Recruitment in a Murine Model of Acute Perinatal Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-(4-Biphenylyl)butyric Acid: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-Biphenylyl)butyric acid is a carboxylic acid derivative featuring a biphenyl moiety. This document provides a comprehensive overview of its discovery, historical development, and key scientific findings related to its synthesis and biological activity. While the initial discovery is not attributed to a single individual or publication, its structural motif is characteristic of a class of compounds explored for their anti-inflammatory properties, with related patents and studies emerging in the early 1970s. This guide details the established synthetic routes, presents available quantitative biological data, and explores the putative mechanisms of action, including cyclooxygenase (COX) inhibition, which is a hallmark of many non-steroidal anti-inflammatory drugs (NSAIDs) with similar biphenyl structures.

Discovery and Historical Context

The precise first synthesis of this compound is not prominently documented in readily available scientific literature. However, the exploration of biphenyl derivatives for medicinal purposes, particularly as anti-inflammatory agents, gained traction in the mid-20th century. Patents from the early 1970s describe the synthesis and anti-inflammatory properties of various this compound derivatives, suggesting that the parent compound was likely synthesized and studied during this period as part of broader research into non-steroidal anti-inflammatory drugs (NSAIDs). The structural similarity to established NSAIDs like fenbufen (3-(4-biphenylylcarbonyl)propionic acid) and felbinac (4-biphenylacetic acid) places it within a well-established class of pharmacologically active molecules.

Synthesis

The synthesis of this compound is typically achieved through a two-step process involving a Friedel-Crafts acylation followed by a Clemmensen reduction.

Experimental Protocol: Synthesis of 4-(4-Biphenylyl)-4-oxobutanoic Acid (Friedel-Crafts Acylation)

Objective: To synthesize the ketone intermediate, 4-(4-biphenylyl)-4-oxobutanoic acid, via Friedel-Crafts acylation of biphenyl with succinic anhydride.

Materials:

-

Biphenyl

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

A suitable inert solvent (e.g., nitrobenzene or 1,2-dichloroethane)

-

Hydrochloric acid (HCl)

-

Water

-

Sodium hydroxide (NaOH) solution

Procedure:

-

In a reaction vessel equipped with a stirrer and a reflux condenser, dissolve biphenyl and succinic anhydride in the inert solvent.

-

Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride in portions, ensuring the temperature remains low.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for several hours to ensure the reaction goes to completion.

-

Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer and extract the aqueous layer with a suitable organic solvent.

-

Combine the organic extracts and wash with water, followed by extraction with a dilute sodium hydroxide solution to obtain the sodium salt of the keto acid.

-

Acidify the alkaline extract with hydrochloric acid to precipitate the crude 4-(4-biphenylyl)-4-oxobutanoic acid.

-

Filter the precipitate, wash with cold water, and dry. Recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified product.

Experimental Protocol: Synthesis of this compound (Clemmensen Reduction)

Objective: To reduce the ketone group of 4-(4-biphenylyl)-4-oxobutanoic acid to a methylene group to yield the final product.

Materials:

-

4-(4-Biphenylyl)-4-oxobutanoic acid

-

Zinc amalgam (Zn(Hg))

-

Concentrated hydrochloric acid (HCl)

-

Toluene

-

Water

-

Sodium bicarbonate (NaHCO₃) solution

Procedure:

-

Prepare amalgamated zinc by treating zinc granules with a mercuric chloride solution.

-

In a round-bottom flask fitted with a reflux condenser, add the amalgamated zinc, concentrated hydrochloric acid, water, and toluene.

-

Add the 4-(4-biphenylyl)-4-oxobutanoic acid to the flask.

-

Heat the mixture to reflux with vigorous stirring for an extended period (typically 24-48 hours). Additional portions of concentrated hydrochloric acid may be added during the reflux period.

-

After the reaction is complete, cool the mixture to room temperature.

-

Separate the organic (toluene) layer. Extract the aqueous layer with toluene or another suitable organic solvent.

-

Combine the organic extracts and wash sequentially with water, dilute sodium bicarbonate solution, and again with water.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., hexane or ethanol-water mixture).

Caption: Synthetic pathway for this compound.

Biological Activity and Mechanism of Action

The biological activity of this compound is primarily characterized by its anti-inflammatory properties, which are believed to be mediated through multiple signaling pathways.

Cyclooxygenase (COX) Inhibition

Caption: Inhibition of prostaglandin synthesis by this compound.

Other Potential Mechanisms

Butyric acid and its derivatives, such as 4-phenylbutyric acid, are known to be inhibitors of histone deacetylases (HDACs). HDAC inhibition can lead to hyperacetylation of histones, altering chromatin structure and gene expression, which can have anti-inflammatory and anti-proliferative effects. It is plausible that this compound may also exhibit HDAC inhibitory activity.

Some studies on related butyric acid derivatives have suggested a role in modulating the activity of peroxisome proliferator-activated receptors (PPARs). PPARs are nuclear receptors that play a key role in the regulation of inflammation and metabolism.

The NF-κB signaling pathway is a central regulator of inflammation. Some anti-inflammatory compounds exert their effects by inhibiting the activation of NF-κB. While direct evidence for this compound is lacking, this remains a potential mechanism of action given its structural class.

Quantitative Data

Quantitative data on the biological activity of this compound is not extensively reported in publicly accessible literature. The following table is a template for the type of data that would be crucial for a comprehensive evaluation of this compound.

| Assay | Target | Result (e.g., IC₅₀, ED₅₀) | Reference |

| In vitro COX Inhibition | COX-1 | Data not available | - |

| In vitro COX Inhibition | COX-2 | Data not available | - |

| In vivo Anti-inflammatory | Carrageenan-induced paw edema | Data not available | - |

| In vitro HDAC Inhibition | Total HDACs | Data not available | - |

| In vitro PPAR Activation | PPARα/γ | Data not available | - |

| In vitro NF-κB Inhibition | NF-κB | Data not available | - |

Conclusion and Future Directions

This compound belongs to a class of compounds with established anti-inflammatory potential. Its synthesis is straightforward, following well-known organic chemistry principles. While the primary mechanism of action is likely through the inhibition of cyclooxygenase enzymes, further research is warranted to explore its effects on other inflammatory pathways, such as HDAC inhibition, PPAR modulation, and NF-κB signaling. A significant gap in the current knowledge is the lack of publicly available quantitative biological data. Future studies should focus on determining the potency and selectivity of this compound in various in vitro and in vivo models to fully elucidate its therapeutic potential. This would provide the necessary data to populate the table above and allow for a more complete understanding of its pharmacological profile.

An In-depth Technical Guide to 4-(4-Biphenylyl)butyric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Biphenylyl)butyric acid is a carboxylic acid that holds significant interest in the fields of pharmacology and medicinal chemistry. Primarily known as a metabolite of the non-steroidal anti-inflammatory drug (NSAID) Fenbufen, its characterization and quantification are crucial for understanding the pharmacokinetics and metabolic fate of its parent drug. This technical guide provides a comprehensive overview of the key properties, synthesis, and analytical methodologies related to this compound, tailored for a scientific audience.

Physicochemical and Pharmacokinetic Data

A summary of the essential quantitative data for this compound and its parent drug, Fenbufen, is presented below.

| Property | Value |

| This compound | |

| Molecular Formula | C₁₆H₁₆O₂ |

| Molecular Weight | 240.30 g/mol |

| CAS Number | 6057-60-9 |

| IUPAC Name | 4-(4-phenylphenyl)butanoic acid |

| Fenbufen (Parent Drug) | |

| Molecular Formula | C₁₆H₁₄O₃ |

| Molecular Weight | 254.28 g/mol |

| CAS Number | 36330-85-5 |

| IUPAC Name | 4-(biphenyl-4-yl)-4-oxobutanoic acid |

| Mechanism of Action | Pro-drug, its active metabolite inhibits cyclooxygenase (COX) |

| Plasma Half-life | Approximately 10-17 hours[1] |

| Protein Binding | >99%[1] |

Metabolic Pathway of Fenbufen

Fenbufen is a pro-drug that undergoes extensive metabolism in the liver to form its active metabolite, [1,1'-biphenyl]-4-acetic acid (BPAA), and other related compounds, including this compound. The metabolic conversion is a key aspect of its pharmacological activity.

Experimental Protocols

Synthesis of this compound via Catalytic Hydrogenation

This protocol describes a general method for the synthesis of this compound from its precursor, 4-(biphenyl-4-yl)-4-oxobutanoic acid (Fenbufen), through catalytic hydrogenation. This method is analogous to the synthesis of similar butyric acid derivatives.

Materials:

-

4-(biphenyl-4-yl)-4-oxobutanoic acid (Fenbufen)

-

Palladium on barium sulfate (5% Pd/BaSO₄) or a similar hydrogenation catalyst

-

Acetic acid

-

Perchloric acid (optional, as a promoter)

-

Hydrogen gas (H₂)

-

Parr-autoclave or a similar hydrogenation apparatus

-

Standard laboratory glassware

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a high-pressure reaction vessel (Parr-autoclave), dissolve 4-(biphenyl-4-yl)-4-oxobutanoic acid (e.g., 5.0 g, 0.02 mol) in a suitable solvent such as acetic acid (e.g., 50 mL).

-

To this solution, add the hydrogenation catalyst, 5% palladium on barium sulfate (e.g., 1.5 g). If required, a catalytic amount of perchloric acid can be added to promote the reaction.

-

Seal the reaction vessel and purge it with nitrogen gas, followed by hydrogen gas to ensure an inert atmosphere.

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 5 atmospheres).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by measuring the hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.

-

Once the reaction is complete, carefully vent the hydrogen gas from the vessel and purge with nitrogen.

-

Filter the reaction mixture to remove the palladium catalyst.

-

Remove the solvent (acetic acid) from the filtrate under reduced pressure using a rotary evaporator.

-

The resulting crude product, this compound, can be further purified by recrystallization from a suitable solvent such as methanol or benzene to yield the final product.

Quantification of Fenbufen and its Metabolites in Plasma by HPLC

This protocol outlines a high-performance liquid chromatography (HPLC) method for the simultaneous determination of Fenbufen and its metabolites, including this compound, in plasma samples.

Sample Preparation: Liquid-Liquid Extraction (LLE) [2]

-

To 1.0 mL of plasma in a centrifuge tube, add 100 µL of an appropriate internal standard solution.

-

Acidify the plasma by adding 100 µL of 1 M hydrochloric acid.

-

Add 5.0 mL of an extraction solvent mixture (e.g., diethyl ether and dichloromethane, 80:20, v/v).

-

Vortex the mixture for 5 minutes for thorough extraction.

-

Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 200 µL of the HPLC mobile phase.

-

Inject 20 µL of the reconstituted sample into the HPLC system.

HPLC Conditions:

-

Column: A C8 or C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is suitable.

-

Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase consists of a mixture of an aqueous buffer (e.g., water with 0.1% formic acid or an acetate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized for the specific column and analytes.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 220 nm or 254 nm.

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C) for better reproducibility.

Workflow for HPLC Analysis:

Conclusion

This technical guide provides essential information on this compound for researchers and professionals in drug development. The summarized data, metabolic pathway, and detailed experimental protocols for synthesis and analysis serve as a valuable resource for further investigation and application of this compound in a scientific setting. The provided methodologies can be adapted and optimized for specific laboratory conditions and research objectives.

References

Methodological & Application

Application Notes and Protocols: 4-(4-Biphenylyl)butyric acid

Abstract

This document provides detailed experimental protocols and application notes for 4-(4-Biphenylyl)butyric acid. It is intended for researchers, scientists, and professionals in drug development. The content covers the synthesis, purification, and analytical methods for this compound. Additionally, it explores its potential biological activities and mechanisms of action, drawing comparisons to related compounds like 4-phenylbutyric acid (4-PBA). All quantitative data is presented in structured tables, and key processes are visualized using workflow and pathway diagrams.

Chemical Properties

This compound is a derivative of butyric acid featuring a biphenyl group. Its chemical information is summarized below.

| Property | Value | Reference |

| CAS Number | 6057-60-9 | [1][2][3] |

| Molecular Formula | C₁₆H₁₆O₂ | [1][2][4] |

| Molecular Weight | 240.30 g/mol | [1][2][3] |

| IUPAC Name | 4-(4-phenylphenyl)butanoic acid | [3] |

| Appearance | White powder | [4] |

| Purity | Typically ≥98% | [2][3][4] |

| Canonical SMILES | O=C(O)CCCC1=CC=C(C2=CC=CC=C2)C=C1 | [3] |

Experimental Protocols

Synthesis Protocol: Clemmensen Reduction

This protocol describes the synthesis of this compound from its corresponding keto-acid, 4-(4-biphenylyl)-4-oxobutanoic acid, via a Clemmensen reduction. This method is adapted from established procedures for similar compounds.[5]

Materials:

-

4-(4-biphenylyl)-4-oxobutanoic acid

-

Mossy zinc

-

Mercuric chloride (HgCl₂)

-

Concentrated hydrochloric acid (HCl)

-

Toluene

-

Water

-

Ether

-

Anhydrous calcium chloride (or magnesium sulfate)

Procedure:

-

Amalgamated Zinc Preparation: In a 1-L round-bottom flask, prepare amalgamated zinc by shaking a mixture of mossy zinc (120 g), mercuric chloride (12 g), water (200 mL), and concentrated HCl (5-6 mL) for five minutes.[5]

-

Reaction Setup: Decant the solution and add the following reagents to the activated zinc in this order: water (75 mL), concentrated HCl (175 mL), toluene (100 mL), and 4-(4-biphenylyl)-4-oxobutanoic acid (0.28 mol, ~75 g).[5]

-